An In-depth Technical Guide to the Chemical Properties of 4-(2-Bromomethylphenyl)benzonitrile
An In-depth Technical Guide to the Chemical Properties of 4-(2-Bromomethylphenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromomethylphenyl)benzonitrile, a biphenylcarbonitrile derivative, is a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-(2-Bromomethylphenyl)benzonitrile are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| IUPAC Name | 4-[2-(bromomethyl)phenyl]benzonitrile | [1] |
| Synonyms | 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile, 4-(2-bromomethylphenyl)benzonitrile | [1] |
| CAS Number | 146534-79-4 | [1] |
| Molecular Formula | C₁₄H₁₀BrN | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| Boiling Point | 411.836 °C at 760 mmHg | [2] |
| Density | 1.435 g/cm³ | [2] |
| Appearance | Not explicitly stated, but related compounds are white to off-white crystalline solids. | |
| Solubility | Soluble in organic solvents such as ethyl acetate and methylcyclohexane (based on synthesis protocols). |
Computed Properties
The following table lists computed physicochemical properties that are valuable in predicting the behavior of the compound in various systems, including biological environments.
| Property | Value | Source |
| XLogP3 | 3.8 | PubChem[1] |
| Monoisotopic Mass | 270.99966 Da | PubChem[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 259 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
| Defined Atom Stereocenter Count | 0 | PubChem[1] |
| Undefined Atom Stereocenter Count | 0 | PubChem[1] |
| Defined Bond Stereocenter Count | 0 | PubChem[1] |
| Undefined Bond Stereocenter Count | 0 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
Spectroscopic Properties
No experimentally derived ¹H NMR, ¹³C NMR, or IR spectra for 4-(2-Bromomethylphenyl)benzonitrile (CAS 146534-79-4) were found in the reviewed literature and databases. The following are expected spectral characteristics based on the molecule's structure.
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Characteristics:
-
Aromatic Protons (Ar-H): Multiple signals in the range of 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The splitting patterns would be complex due to coupling between adjacent protons.
-
Benzylic Protons (-CH₂Br): A singlet peak expected around 4.5-5.0 ppm, corresponding to the two protons of the bromomethyl group.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Characteristics:
-
Aromatic Carbons (Ar-C): Multiple signals in the range of 120-145 ppm.
-
Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm.
-
Benzylic Carbon (-CH₂Br): A signal in the range of 30-35 ppm.
Expected IR (Infrared) Spectroscopy Characteristics:
-
C≡N Stretch: A sharp, medium intensity absorption band around 2220-2240 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: An absorption band in the 500-600 cm⁻¹ region.
Experimental Protocols
Synthesis of 4-(2-Bromomethylphenyl)benzonitrile
The synthesis of 4-(2-Bromomethylphenyl)benzonitrile is typically achieved through the bromination of its precursor, 4-(2-methylphenyl)benzonitrile. The following protocol is adapted from patent literature, which describes a robust and high-yield process.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 4-(2-Bromomethylphenyl)benzonitrile.
Detailed Methodology:
-
Materials:
-
4-methyl-[1,1'-biphenyl]-2'-carbonitrile (precursor)
-
Sodium bromate (NaBrO₃)
-
Sodium hydrogen sulfite (NaHSO₃)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve 1.35 g (9 mmol) of sodium bromate in 4.5 ml of water.
-
To this solution, add a solution of 0.58 g (3 mmol) of 4-methyl-[1,1'-biphenyl]-2'-carbonitrile dissolved in 6 ml of ethyl acetate.
-
Cool the mixture and, over a period of 15 minutes, add a solution of 0.93 g (9 mmol) of sodium hydrogen sulfite in 9 ml of water.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The resulting suspension is then filtered to isolate the solid product.
-
The collected solid is washed and dried to yield 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.
-
-
Yield: This method has been reported to produce a yield of approximately 93%.
Reactivity and Applications in Drug Development
The chemical reactivity of 4-(2-Bromomethylphenyl)benzonitrile is dominated by the two key functional groups: the bromomethyl group and the nitrile group.
-
Bromomethyl Group: The C-Br bond in the benzylic position is relatively weak, making the bromine a good leaving group. This allows for facile nucleophilic substitution reactions, which is the primary mode of its reactivity in the synthesis of pharmaceutical agents.
-
Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. In the context of drug synthesis, it often serves as a precursor to a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug molecules.
Role in the Synthesis of Valsartan
A prominent application of 4-(2-Bromomethylphenyl)benzonitrile is as a key starting material in the synthesis of Valsartan , an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.
The synthesis of Valsartan from 4-(2-Bromomethylphenyl)benzonitrile involves two main transformations:
-
N-alkylation: The bromomethyl group of 4-(2-Bromomethylphenyl)benzonitrile is used to alkylate the amino group of L-valine methyl ester. This is a nucleophilic substitution reaction where the nitrogen atom of the amino acid derivative attacks the benzylic carbon, displacing the bromide ion.
-
Tetrazole Formation: The nitrile group of the resulting intermediate is then converted into a tetrazole ring. This is often achieved by reaction with an azide source, such as sodium azide or an organotin azide.
The following diagram illustrates the workflow for the synthesis of a key intermediate of Valsartan starting from 4-(2-Bromomethylphenyl)benzonitrile.
Figure 2: Key steps in the synthesis of a Valsartan precursor from 4-(2-Bromomethylphenyl)benzonitrile.
Safety and Handling
4-(2-Bromomethylphenyl)benzonitrile should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any dust or vapors. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(2-Bromomethylphenyl)benzonitrile is a valuable and versatile intermediate in organic synthesis, with a particularly significant role in the pharmaceutical industry. Its utility is well-demonstrated in the synthesis of the widely used antihypertensive drug, Valsartan. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe use in research and development, particularly in the field of medicinal chemistry. Further research into its applications may unveil new synthetic pathways and lead to the development of novel therapeutic agents.
